An In-depth Technical Guide to 4-(2-fluoroethyl)morpholine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-(2-fluoroethyl)morpholine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of a Fluorinated Morpholine
In the landscape of modern medicinal chemistry and materials science, the morpholine scaffold is a privileged structure, appearing in numerous approved drugs and functional materials.[1][2] Its inherent physicochemical properties, such as water solubility and a pKa that renders it partially protonated at physiological pH, make it a valuable moiety for optimizing the pharmacokinetic profiles of drug candidates.[3] The introduction of fluorine into organic molecules is a well-established strategy to modulate properties like metabolic stability, lipophilicity, and binding affinity. Therefore, the synthesis and characterization of novel fluorinated morpholine derivatives, such as 4-(2-fluoroethyl)morpholine, are of significant interest to researchers seeking to fine-tune molecular properties for specific applications.
This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of 4-(2-fluoroethyl)morpholine. Due to the limited availability of direct experimental data for this specific compound, this guide will leverage data from closely related analogs and established chemical principles to offer scientifically grounded insights. We will explore its chemical identity, predicted physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and its potential applications in research and development.
Chemical Identity
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IUPAC Name: 4-(2-fluoroethyl)morpholine
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Molecular Formula: C₆H₁₂FNO
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Molecular Weight: 133.16 g/mol
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CAS Number: 399-69-9
Figure 1: Chemical structure of 4-(2-fluoroethyl)morpholine.
Predicted Physicochemical Properties
| Property | Predicted Value for 4-(2-fluoroethyl)morpholine | 4-(2-chloroethyl)morpholine[4] | 4-(2-hydroxyethyl)morpholine[5] | Morpholine[6] |
| Molecular Weight ( g/mol ) | 133.16 | 149.62 | 131.17 | 87.12 |
| Boiling Point (°C) | ~150-160 | 204.9 | 227 | 128.9 |
| Density (g/mL) | ~1.05 | 1.13 | 1.07 | 1.00 |
| Appearance | Colorless liquid | Colorless to light yellow liquid | Colorless liquid | Colorless liquid |
| Solubility | Miscible with water and common organic solvents | Soluble in water | Miscible with water | Miscible with water |
Causality Behind Predictions:
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Boiling Point: The boiling point of 4-(2-fluoroethyl)morpholine is predicted to be lower than its chloro and hydroxy analogs. This is because the C-F bond, while polar, is less polarizable than the C-Cl bond, leading to weaker van der Waals forces. The hydroxyl group in 4-(2-hydroxyethyl)morpholine allows for hydrogen bonding, significantly increasing its boiling point.
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Density: The density is expected to be slightly lower than the chloro and hydroxy derivatives due to the lower atomic mass of fluorine compared to chlorine and the oxygen in the hydroxyl group.
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Solubility: The presence of the nitrogen and oxygen atoms in the morpholine ring, along with the polar C-F bond, is expected to confer good solubility in water and polar organic solvents, similar to other N-substituted morpholines.[7]
Synthesis Methodology: A Plausible Route
A common and effective method for the synthesis of N-substituted morpholines is the N-alkylation of morpholine with a suitable alkyl halide or sulfonate.[8] For the preparation of 4-(2-fluoroethyl)morpholine, a plausible approach involves the reaction of morpholine with a 2-fluoroethylating agent, such as 2-fluoroethyl tosylate or an equivalent reagent.
Figure 2: Proposed synthesis of 4-(2-fluoroethyl)morpholine.
Experimental Protocol: N-Alkylation of Morpholine
Disclaimer: This is a proposed protocol and should be adapted and optimized by a qualified chemist. All necessary safety precautions should be taken.
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Reaction Setup: To a stirred solution of morpholine (1.0 eq.) in a suitable aprotic solvent such as acetonitrile, add a mild inorganic base like potassium carbonate (1.5 eq.).
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Addition of Alkylating Agent: Slowly add a solution of 2-fluoroethyl tosylate (1.2 eq.) in the same solvent to the reaction mixture at room temperature.
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Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
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Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove any remaining salts.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.
Predicted Spectral Data
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¹H NMR:
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The protons on the morpholine ring are expected to appear as two multiplets in the regions of δ 2.5-2.8 ppm (for the two CH₂ groups adjacent to the nitrogen) and δ 3.6-3.9 ppm (for the two CH₂ groups adjacent to the oxygen).
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The protons of the fluoroethyl group will exhibit characteristic splitting due to coupling with fluorine. The CH₂ group attached to the nitrogen is expected to be a triplet of triplets around δ 2.8-3.0 ppm. The CH₂ group attached to the fluorine will be a triplet of triplets at a more downfield position, likely around δ 4.4-4.6 ppm, due to the deshielding effect of the fluorine atom.
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¹³C NMR:
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The carbon atoms of the morpholine ring are expected at approximately δ 53-55 ppm (C-N) and δ 66-68 ppm (C-O).
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The carbons of the fluoroethyl group will show coupling to fluorine. The carbon attached to the nitrogen is expected around δ 58-60 ppm, while the carbon attached to the fluorine will be significantly downfield, around δ 81-83 ppm, and will appear as a doublet with a large one-bond C-F coupling constant.
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Infrared (IR) Spectroscopy:
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A strong C-F stretching vibration is expected in the range of 1000-1100 cm⁻¹.
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C-N stretching vibrations will likely be observed around 1115-1140 cm⁻¹.
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The characteristic C-O-C stretching of the morpholine ether group should appear as a strong band around 1115 cm⁻¹.
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Mass Spectrometry (MS):
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The molecular ion peak (M⁺) would be expected at m/z = 133.
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Common fragmentation patterns for N-substituted morpholines involve the cleavage of the substituent at the nitrogen atom. A prominent fragment would be expected at m/z = 86, corresponding to the morpholine ring after loss of the fluoroethyl group. Another significant fragment would be at m/z = 100, resulting from the loss of a fluorine atom followed by rearrangement.
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Chemical Reactivity and Stability
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Basicity: The nitrogen atom in the morpholine ring is basic, with a pKa of the conjugate acid of morpholine being around 8.5.[12] The electron-withdrawing effect of the fluoroethyl group is expected to slightly decrease the basicity of the nitrogen compared to morpholine itself.
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Nucleophilicity: The nitrogen atom is also nucleophilic and will react with electrophiles.
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Stability: The morpholine ring is a stable saturated heterocycle.[13] The C-F bond is one of the strongest single bonds in organic chemistry and is generally resistant to cleavage under normal conditions, suggesting good chemical and metabolic stability. The compound is expected to be stable under standard storage conditions but may be sensitive to strong oxidizing agents.
Safety Considerations (Inferred)
As there is no specific Safety Data Sheet (SDS) for 4-(2-fluoroethyl)morpholine, it is crucial to handle this compound with extreme care, assuming it to be hazardous.
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Based on the Morpholine Scaffold: Morpholine and many of its derivatives are known to be corrosive and can cause severe skin burns and eye damage.[7] They can also be harmful if swallowed or inhaled.
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Based on Organofluorine Compounds: While the C-F bond is strong, some organofluorine compounds can be toxic.
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Handling Precautions: It is strongly recommended to handle 4-(2-fluoroethyl)morpholine in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
Applications in Research and Drug Development
The unique combination of the morpholine scaffold and a fluoroethyl group makes 4-(2-fluoroethyl)morpholine an attractive building block for several applications:
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Medicinal Chemistry: The morpholine moiety is a key component of many CNS-active drugs, where it can improve water solubility and brain permeability.[3] The introduction of a fluoroethyl group can enhance metabolic stability by blocking potential sites of oxidation, a common strategy in drug design. This compound could serve as a valuable intermediate for the synthesis of novel drug candidates targeting a wide range of diseases.
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Agrochemicals: Morpholine derivatives are also used as fungicides in agriculture.[6] The properties of 4-(2-fluoroethyl)morpholine could be explored for the development of new and more effective agrochemicals.
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Materials Science: The polarity and stability of this compound could make it useful as a solvent, catalyst, or building block for the synthesis of functional polymers and other advanced materials.
Conclusion
4-(2-fluoroethyl)morpholine is a compound with significant potential in various fields of chemical research and development. While direct experimental data on its properties are scarce, a comprehensive understanding can be built by drawing parallels with closely related analogs and applying fundamental chemical principles. This guide has provided a detailed overview of its predicted physicochemical properties, a plausible synthetic route, and expected spectral characteristics. The combination of the versatile morpholine scaffold with the unique properties of fluorine suggests that 4-(2-fluoroethyl)morpholine is a promising building block for the creation of novel molecules with tailored properties for applications in medicine, agriculture, and materials science. Further experimental investigation is warranted to validate the predicted properties and fully explore the potential of this intriguing molecule.
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